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Compound of Interest

Compound Name: FK-3000

Cat. No.: B15564362 Get Quote

An important clarification on the compound "FK-3000": Initial research indicates that "FK-3000"

refers to a military air-defense missile system and not a compound intended for

pharmacological use. It is presumed that the intended compound for comparison was

Tacrolimus, which is also known as FK506. This guide will, therefore, provide a detailed

comparison between Tacrolimus (FK506) and a common alternative, Cyclosporine A.

This guide is intended for researchers, scientists, and drug development professionals, offering

an objective comparison of the efficacy of Tacrolimus and Cyclosporine A. The information is

supported by experimental and clinical data to provide a comprehensive overview for

immunosuppressive therapy research.

Mechanism of Action: Calcineurin Inhibition
Both Tacrolimus and Cyclosporine A are calcineurin inhibitors, a class of drugs that suppress

the immune system by inhibiting the phosphatase activity of calcineurin.[1][2] This inhibition is

crucial for preventing organ rejection in transplant patients. Despite sharing a common target,

their initial binding partners differ.

Tacrolimus (FK506): This macrolide antibiotic binds to the intracellular protein FK506-binding

protein 12 (FKBP12).[1][2][3]

Cyclosporine A: This cyclic polypeptide binds to cyclophilin.
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The resulting drug-immunophilin complexes (Tacrolimus-FKBP12 and Cyclosporine-cyclophilin)

then bind to calcineurin. This action prevents calcineurin from dephosphorylating the Nuclear

Factor of Activated T-cells (NFAT), a key transcription factor. When NFAT remains

phosphorylated, its translocation into the nucleus is blocked, which in turn inhibits the

transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2). IL-2 is vital for the

proliferation and differentiation of T-cells, so its suppression leads to a potent

immunosuppressive effect. Although both drugs target calcineurin, Tacrolimus is approximately

100 times more potent than Cyclosporine A on a molar basis.
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Caption: Calcineurin-NFAT signaling pathway and points of inhibition by Tacrolimus and

Cyclosporine A.

Comparative Efficacy Data
Clinical trials have extensively compared Tacrolimus and Cyclosporine A, primarily in the

context of solid organ transplantation. Tacrolimus has generally been shown to be more

effective at preventing acute rejection episodes.

Kidney Transplantation
Outcome Metric Tacrolimus (FK506) Cyclosporine A Study Reference

1-Year Patient

Survival
95.6% 96.6%

FK506 Kidney

Transplant Study

Group

1-Year Graft Survival 91.2% 87.9%

FK506 Kidney

Transplant Study

Group

Biopsy-Confirmed

Acute Rejection (1-

Year)

30.7% 46.4%

FK506 Kidney

Transplant Study

Group

Biopsy-Proven Acute

Rejection (6-Months)
19.6% 37.3%

European Tacrolimus

vs Cyclosporin A

Microemulsion Renal

Transplantation Study

2-Year Patient

Mortality
2.0% 3.3%

European Tacrolimus

vs Cyclosporin A

Microemulsion Renal

Transplantation Study

2-Year Graft Loss 9.3% 11.2%

European Tacrolimus

vs Cyclosporin A

Microemulsion Renal

Transplantation Study
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Liver Transplantation
Outcome Metric Tacrolimus (FK506) Cyclosporine A Study Reference

5-Year Patient

Survival
79.0% 73.1%

United States FK506

Study Group

5-Year Graft Survival 71.8% 66.4%
United States FK506

Study Group

Patient Half-Life

Survival
25.1 ± 5.1 years 15.2 ± 2.5 years

United States FK506

Study Group

Lung Transplantation
Outcome Metric Tacrolimus (FK506) Cyclosporine A Study Reference

Acute Rejection

(episodes/100 patient-

days)

0.85 1.09 Keenan et al., 1995

Obliterative

Bronchiolitis

Development

21.7% 38.0% Keenan et al., 1995

Experimental Protocols
The data presented is primarily derived from randomized, controlled clinical trials. The

methodologies of these studies form the basis for evaluating the comparative efficacy of these

immunosuppressants.

General Clinical Trial Protocol for Immunosuppressant
Comparison
A typical experimental design for comparing Tacrolimus and Cyclosporine A in transplant

recipients involves a multi-center, randomized controlled trial.

Patient Population: Patients undergoing a specific type of solid organ transplantation (e.g.,

cadaveric renal, liver) who meet defined inclusion and exclusion criteria.
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Randomization: Patients are randomly assigned to receive either a Tacrolimus-based or a

Cyclosporine-based immunosuppressive regimen. Blinding may be employed for outcome

assessment.

Dosing and Administration:

Tacrolimus Group: Initial oral doses are administered, typically ranging from 0.1-0.3

mg/kg/day, divided into two doses. Dosing is adjusted to maintain target whole-blood

trough concentrations (e.g., 10-20 ng/mL in the initial months, reduced to 5-15 ng/mL

thereafter).

Cyclosporine Group: Initial oral doses are administered, often using a microemulsion

formulation, with typical doses of 3-10 mg/kg/day. Dosing is adjusted to maintain target

whole-blood trough concentrations (e.g., 100-400 ng/mL, reduced to 100-200 ng/mL over

time).

Concomitant Therapy: Both groups typically receive additional immunosuppressive agents

as part of a standardized protocol, such as corticosteroids (e.g., prednisone) and an

antimetabolite (e.g., azathioprine or mycophenolate mofetil).

Primary Endpoints: The primary measures of efficacy often include the incidence of biopsy-

proven acute rejection, graft survival, and patient survival at specific time points (e.g., 6

months, 1 year, 5 years).

Secondary Endpoints: These include the incidence and severity of adverse events,

requirement for rescue anti-rejection therapy, and laboratory parameters such as renal

function (serum creatinine).

Data Analysis: Statistical analysis is performed on an intent-to-treat basis. Survival rates are

often analyzed using Kaplan-Meier methods, and incidences of events are compared using

appropriate statistical tests (e.g., chi-square or Fisher's exact test).
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Caption: Generalized workflow for a comparative clinical trial of immunosuppressive agents.

Summary and Conclusion
Both Tacrolimus (FK506) and Cyclosporine A are effective immunosuppressants that function

by inhibiting calcineurin. However, a significant body of evidence from clinical trials suggests
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that Tacrolimus-based regimens are superior in preventing acute organ rejection compared to

Cyclosporine-based therapies. This reduction in rejection rates is a key advantage of

Tacrolimus. While long-term patient and graft survival rates are often comparable, some studies

indicate a long-term survival benefit with Tacrolimus.

The choice between these agents must also consider their different side-effect profiles.

Tacrolimus is more frequently associated with post-transplant diabetes mellitus and

neurological side effects, whereas Cyclosporine is more commonly linked with hypertension,

hyperlipidemia, and gingival hyperplasia. Ultimately, the selection of an immunosuppressive

agent depends on the type of transplant, institutional protocols, and individual patient factors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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